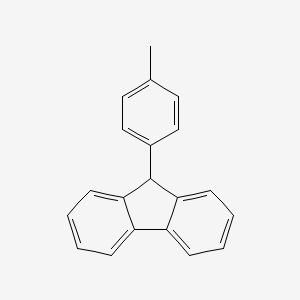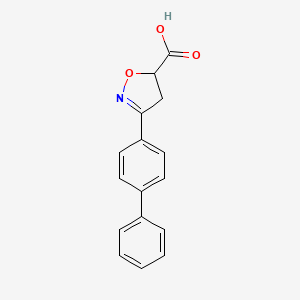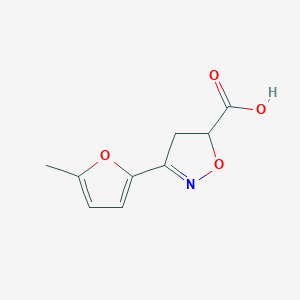
3-(Naphthalen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene derivatives are a class of arenes, consisting of two ortho-fused benzene rings . They have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multicomponent reactions . For instance, the synthesis of 2,3-dihydro-1,2,3-trisubstituted-1H-naphth[1,2-e][1,3]oxazines has been described by condensation reaction of 2-naphthol with aldehydes and primary amines using Brønsted acids .Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex due to the presence of multiple reactive sites . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
Naphthalene derivatives can participate in a variety of chemical reactions due to their unique reactivity . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various pharmacological targets
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies . It’s worth noting that similar compounds have been synthesized via the copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac), which might influence their interaction with biological targets .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Safety and Hazards
The safety and hazards of naphthalene derivatives can also vary widely. For example, a study on the toxicity potential of naphthalen-2-yl 3,5-dinitrobenzoate (SF1) found that it tends to induce minor liver dysfunction along with immunomodulation, and it can be safely used in pregnancy owing to its no detectable teratogenicity .
Orientations Futures
Naphthalenes have been reported from plants, liverworts, fungi, and insects . Despite their importance, this class of natural polyketides didn’t receive much attention . Therefore, there is considerable thrust for the development of efficient synthetic strategies for producing these compounds . Future research may focus on the biosynthesis, isolation, and biological activities of naturally occurring naphthalenes .
Propriétés
IUPAC Name |
3-naphthalen-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(17)13-8-12(15-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWIOJQJTBCIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)
![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)








